Piperazine, 1-(3-bromo-2-methylphenyl)-
Description
Piperazine, 1-(3-bromo-2-methylphenyl)- (IUPAC: 1-(3-bromo-2-methylphenyl)piperazine) is a substituted arylpiperazine derivative characterized by a piperazine core linked to a 3-bromo-2-methylphenyl group.
Properties
CAS No. |
203396-09-2 |
|---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
RPOUXDZFIATGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(3-bromo-2-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-bromo-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
Piperazine, 1-(3-bromo-2-methylphenyl)-, and its derivatives, have a range of biological activities and applications in scientific fields.
Medicinal Chemistry
- Drug Development Piperazine, 1-(3-bromo-2-methylphenyl)-, is used as an intermediate in drug development, particularly in designing compounds with specific pharmacological properties.
- Schistosomiasis Agents Substituted piperazines, including derivatives related to Piperazine, 1-(3-bromo-2-methylphenyl)-, have demonstrated activity as schistosomiasis agents . These compounds can kill the worms that cause infection .
Organic Synthesis
- Building Block The compound serves as a building block in organic synthesis for creating various derivatives. The specific arrangement of substituents on the phenyl ring and the presence of nitrogen atoms in the piperazine ring influence its chemical reactivity, making it useful for research and applications in various scientific fields.
Table of Piperazine Derivatives and Their Properties
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Bromo-2-methylphenyl)piperazine | Bromine at position 4 | Different substitution pattern affecting reactivity |
| 1-(4-Bromo-3-methylphenyl)piperazine | Methyl group at position 3 | Potentially different biological activity profiles |
| 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | Additional methoxy groups | Enhanced solubility and altered pharmacokinetics |
Case Studies
- ** anti-tubercular drug design:** Piperazine rings are a central core for several antibiotics including ciprofloxacin, sparfloxacin, levofloxacin . PBTZ169 is a piperazine based clinical candidate which inhibits DprE1 and has synergic effect with either bedaquiline, clofazimine, delamanid or sutezolid .
- S100A2–p53 protein–protein interaction inhibitor: Growth inhibition screening was performed against 16 human cancer cell lines including the pancreatic cell lines MiaPaCa2, BxPC3, AsPC-1, Capan-2, HPAC, PANC-1 and the drug resistant CFPAC1 .
Mechanism of Action
The mechanism of action of piperazine, 1-(3-bromo-2-methylphenyl)- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission in the central nervous system . The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Electronic Features
The substituents on the phenyl ring critically determine the physicochemical and pharmacological properties of arylpiperazines. Key comparisons include:
| Compound | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 1-(3-Bromo-2-methylphenyl)piperazine | 3-Br, 2-CH3 | Bromine (EWG), methyl (EDG) | Increased hindrance due to methyl |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF3 | Strong EWG (electron-withdrawing) | Moderate hindrance from CF3 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Moderate EWG (Cl) | Minimal steric bulk |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | 3,4-OCH2O | Electron-donating (OCH2O) | Planar, low steric hindrance |
Metabolic Stability and Environmental Reactivity
Metabolism :
- Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which retain biological activity . The methyl group in the target compound may slow this process, prolonging its half-life compared to mCPP or TFMPP.
- Hydroxylation by CYP2D6 is a major pathway for metabolites like 1-(3-chlorophenyl)piperazine; bromine’s larger atomic radius may redirect oxidation sites .
- Environmental Degradation: Piperazine moieties in fluoroquinolones react with MnO2 via dealkylation and hydroxylation. The bromo-methyl substituent in the target compound could reduce oxidation rates compared to unsubstituted analogs .
Q & A
Q. What are the optimal synthetic routes for Piperazine, 1-(3-bromo-2-methylphenyl)-, and how do reaction conditions influence yield?
The synthesis typically involves alkylation and coupling reactions. A common approach starts with 3-bromo-2-methylbenzyl chloride, which undergoes alkylation with piperidine to form the intermediate 1-(3-bromo-2-methylbenzyl)piperidine. This is then coupled with arylpiperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to yield the final product . Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield and purity. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the compound .
Q. How does the substitution pattern (bromo and methyl groups) influence the compound’s physicochemical properties?
The 3-bromo and 2-methyl substituents on the phenyl ring enhance lipophilicity (logP ~3.2) and metabolic stability compared to non-halogenated analogs. The bromine atom increases molecular weight (MW ~325 g/mol) and polar surface area (PSA ~6.2 Ų), affecting solubility in aqueous buffers (<0.1 mg/mL at pH 7.4). These properties are critical for blood-brain barrier penetration in CNS-targeted studies .
Q. Table 1: Comparative Physicochemical Properties of Piperazine Derivatives
| Compound | logP | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 1-(3-Bromo-2-methylphenyl) | 3.2 | 325.1 | <0.1 |
| 1-(4-Fluorophenyl) | 2.8 | 280.3 | 0.5 |
| 1-(2-Methoxyphenyl) | 2.1 | 262.3 | 1.2 |
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding affinity data for this compound across studies?
Discrepancies in binding affinity (e.g., σ₁ vs. 5-HT₆ receptors) may arise from assay variability (radioligand choice, membrane preparation) or stereochemical impurities. To address this:
- Validate receptor models using saturation binding assays with [³H]-ligands (e.g., [³H]-DTG for σ₁).
- Employ chiral HPLC to isolate enantiomers and test individually, as stereochemistry impacts affinity .
- Cross-reference with computational docking studies (AutoDock Vina) to identify key π-π interactions with Phe residues in receptor pockets .
Q. How can researchers design experiments to elucidate the compound’s antimicrobial mechanism against multidrug-resistant Staphylococcus aureus?
- Time-kill assays : Monitor bacterial viability at 0–24 hours post-treatment (MIC = 8 µg/mL) to distinguish bactericidal vs. bacteriostatic effects .
- Proteomic profiling : Use LC-MS/MS to identify downregulated proteins (e.g., penicillin-binding proteins) after exposure to the compound .
- Resistance induction : Serial passage S. aureus in sub-MIC concentrations for 20 generations; compare genomic mutations (via whole-genome sequencing) to untrained strains .
Q. What analytical methods are recommended for detecting metabolic byproducts in in vitro hepatic microsomal assays?
- High-resolution mass spectrometry (HRMS) : Identify phase I metabolites (e.g., hydroxylation at C4 of piperazine) with accurate mass (<5 ppm error) .
- ¹H-NMR : Track deuterium exchange in D₂O to confirm oxidative dehalogenation (bromine removal) .
- CYP enzyme inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess isoform-specific interactions .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in cytotoxicity assays across cell lines?
- Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability.
- Include positive controls (e.g., doxorubicin for IC₅₀ comparison) and normalize data to cell viability (MTT assay) .
- Perform comet assays to distinguish apoptosis (fragmented DNA) from necrosis, which may confound IC₅₀ values .
Q. What computational tools are effective for predicting off-target interactions of this compound?
- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity (probability score >0.7) .
- Molecular dynamics simulations (GROMACS) : Simulate binding stability (RMSD <2 Å over 100 ns) to assess false positives from docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
